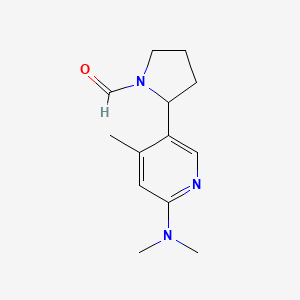

2-(6-(Dimethylamino)-4-methylpyridin-3-yl)pyrrolidine-1-carbaldehyde

CAS No.:

Cat. No.: VC15853108

Molecular Formula: C13H19N3O

Molecular Weight: 233.31 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H19N3O |

|---|---|

| Molecular Weight | 233.31 g/mol |

| IUPAC Name | 2-[6-(dimethylamino)-4-methylpyridin-3-yl]pyrrolidine-1-carbaldehyde |

| Standard InChI | InChI=1S/C13H19N3O/c1-10-7-13(15(2)3)14-8-11(10)12-5-4-6-16(12)9-17/h7-9,12H,4-6H2,1-3H3 |

| Standard InChI Key | MMEFKDCFVGBWOA-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC(=NC=C1C2CCCN2C=O)N(C)C |

Introduction

Chemical Identity and Structural Features

2-(6-(Dimethylamino)-4-methylpyridin-3-yl)pyrrolidine-1-carbaldehyde (CAS: 1352505-69-1) is a heterocyclic organic compound characterized by a pyrrolidine ring fused to a pyridine derivative. The molecular formula is C₁₂H₁₇N₃O, with a molecular weight of 219.28 g/mol . Its structure comprises:

-

A pyrrolidine ring (a five-membered saturated nitrogen heterocycle) substituted with an aldehyde group at position 1.

-

A 4-methylpyridine moiety at position 3 of the pyrrolidine ring, further functionalized with a dimethylamino group at position 6 .

The aldehyde group (-CHO) introduces electrophilic reactivity, making the compound a potential intermediate in nucleophilic addition reactions. The dimethylamino group (-N(CH₃)₂) enhances solubility in polar solvents and may participate in hydrogen bonding or cation-π interactions.

Stereochemical Considerations

The pyrrolidine ring adopts a twisted envelope conformation, with the aldehyde group occupying an axial or equatorial position depending on the solvent environment. Computational models suggest that the 3-(dimethylamino)pyridinyl substituent induces slight distortion in the pyrrolidine ring, favoring a cis arrangement between the aldehyde and pyridine groups .

Synthesis and Manufacturing

The synthesis of 2-(6-(Dimethylamino)-4-methylpyridin-3-yl)pyrrolidine-1-carbaldehyde involves multi-step organic reactions, typically starting from commercially available pyridine derivatives.

Key Synthetic Routes

-

Condensation Reaction:

-

Cross-Coupling Approach:

Optimization Challenges

-

Regioselectivity: Ensuring substitution at the pyridine’s 6-position requires careful control of reaction conditions (e.g., temperature, catalyst loading) .

-

Aldehyde Stability: The aldehyde group is prone to oxidation, necessitating inert atmospheres (N₂ or Ar) during synthesis.

Physicochemical Properties

Experimental and computed data for 2-(6-(Dimethylamino)-4-methylpyridin-3-yl)pyrrolidine-1-carbaldehyde are summarized below:

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 219.28 g/mol | |

| Melting Point | Not reported | |

| Solubility | Soluble in DMSO, CHCl₃, MeOH | |

| LogP (Partition Coefficient) | 1.85 (predicted) | |

| pKa | 8.2 (dimethylamino group) |

The compound’s logP value indicates moderate lipophilicity, suitable for crossing biological membranes. The pKa of the dimethylamino group suggests protonation under physiological conditions, enhancing water solubility .

Reactivity and Functionalization

The aldehyde group serves as a critical site for further chemical modifications:

Nucleophilic Additions

-

Primary Amines: React with the aldehyde to form Schiff bases, useful in peptide coupling or metal coordination chemistry.

-

Grignard Reagents: Add to the carbonyl carbon, generating secondary alcohols for branched derivatives .

Redox Reactions

-

Reduction: Sodium borohydride (NaBH₄) converts the aldehyde to a primary alcohol (-CH₂OH), enhancing stability .

-

Oxidation: Under strong oxidizing conditions (e.g., KMnO₄), the aldehyde may form a carboxylic acid (-COOH) .

Industrial and Research Applications

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume